1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one
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Overview
Description
1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes an indene moiety and an azetidinone ring, making it a valuable subject for research in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with azetidinone precursors in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Polar aprotic solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield. Key considerations in industrial production include:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Safety protocols: To handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the indene or azetidinone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Polar aprotic solvents like dimethylformamide, dichloromethane.
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Environmental Chemistry: Studied for its potential role in environmental remediation processes.
Mechanism of Action
The mechanism of action of 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Pathways involved: Various signaling pathways depending on the specific application, such as apoptosis pathways in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]azetidin-2-one: A structurally similar compound with a fused indene and azetidinone ring system.
Indeno[1,2-b]pyrrolidin-2-one: Another related compound with a pyrrolidinone ring instead of an azetidinone ring.
Uniqueness
1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one is unique due to its specific ring fusion and the presence of both indene and azetidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-8-5-6-3-1-2-4-7(6)9(8)11-10/h1-4,8-9H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIQMVZCIAHVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310294 |
Source
|
Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40073-45-8 |
Source
|
Record name | NSC225048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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